5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine
Overview
Description
5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine is a synthetic organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a chloro-substituted dimethylphenoxy group attached to a diethylpentanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine typically involves the following steps:
Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved by chlorination of 3,5-dimethylphenol.
Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: The 4-chloro-3,5-dimethylphenol is reacted with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.
Synthesis of 5-(4-chloro-3,5-dimethylphenoxy)pentanoic acid: The phenoxyacetic acid is then subjected to a Grignard reaction with a suitable alkyl magnesium halide to extend the carbon chain.
Formation of this compound: Finally, the pentanoic acid derivative is converted to the amine by reaction with diethylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The chloro and diethylamine groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects intracellularly.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenoxyacetic acid: A related compound with similar structural features but different functional groups.
4-chloro-3,5-dimethylphenol: Shares the chloro and dimethylphenol moiety but lacks the extended amine chain.
3,5-dimethylphenoxyacetic acid: Similar phenoxy structure without the chloro substitution.
Uniqueness
5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine is unique due to its combination of a chloro-substituted phenoxy group and a diethylpentanamine chain. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
5-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylpentan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO/c1-5-19(6-2)10-8-7-9-11-20-16-12-14(3)17(18)15(4)13-16/h12-13H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBYJMCMUJWGRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC(=C(C(=C1)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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